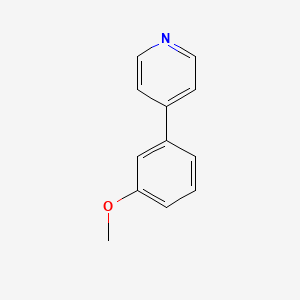

4-(3-Methoxyphenyl)pyridine

Description

4-(3-Methoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 3-methoxyphenyl group. This structural motif is common in medicinal chemistry and materials science due to its electronic and steric properties. Key features include:

- Electronic effects: The electron-donating methoxy group enhances resonance stabilization and influences binding interactions in biological systems .

- Synthetic versatility: Similar compounds are synthesized via cyclization, coupling, or oxidative ring-closure reactions, often involving substituted anilines or pyridine carboxaldehydes .

Properties

CAS No. |

4373-68-6 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-9H,1H3 |

InChI Key |

IKGBCBAFGULULS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-(3-Methoxyphenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 3-(4-Chlorophenyl)-5-methoxypyridine) increase lipophilicity and alter binding affinities .

- Linker modifications (e.g., oxadiazole in ) improve pharmacokinetic profiles by reducing polarity.

- Methoxy vs. hydroxy groups : Methoxy substitution enhances metabolic stability by resisting phase II conjugation .

Key Insights :

- Delta opioid agonists like BW373U86 exhibit dose-dependent neurotoxic effects (e.g., convulsions), highlighting the safety limitations of certain pyridine derivatives .

- Methoxy-substituted terpyridines (e.g., 8-M) show dual topoisomerase inhibition with reduced DNA damage compared to etoposide, making them promising anticancer agents .

Advancements :

- Green chemistry approaches : Sodium hypochlorite (NaOCl) offers an environmentally benign alternative to toxic oxidants like Cr(VI) in oxidative cyclizations .

- Solvent systems: Ethanol and piperidine are effective for achieving high yields in cyclocondensation reactions .

Physicochemical Properties

Biological Activity

4-(3-Methoxyphenyl)pyridine is an organic compound featuring a pyridine ring substituted with a methoxyphenyl group. This unique structural configuration has drawn attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 173.24 g/mol. The methoxy group enhances the compound's lipophilicity, potentially improving its ability to permeate cell membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens like Pseudomonas aeruginosa and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| 4-(3-Hydroxyphenyl)pyridine | Staphylococcus aureus | 15 µg/mL |

| 2-Amino-4-aryl pyridines | Various | 10-20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, it has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported IC50 values indicating effective cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 5.67 |

| HCT-116 | 4.23 |

| ACHN | 6.89 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the methoxy group could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : The compound could influence receptor activity related to inflammation or cell growth.

- Cell Cycle Interference : Evidence suggests that it may disrupt the cell cycle in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds, including this compound, for their cytotoxic effects on cancer cells. The findings indicated that modifications in the substituent groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)pyridine, and how can green chemistry principles be applied?

The synthesis of this compound derivatives often involves oxidative cyclization or coupling reactions. For example, the preparation of structurally related triazolopyridines (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine) employs sodium hypochlorite as an oxidant in ethanol, yielding 73% isolated product . This method aligns with green chemistry principles by avoiding toxic reagents like Cr(VI) or DDQ. Key steps include:

- Hydrazine intermediate preparation : Reacting 2-hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol under acidic conditions.

- Oxidative cyclization : Using NaOCl·5H₂O at room temperature for 3 hours.

- Purification : Extraction and alumina plug filtration for analytical purity .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Structural validation requires multi-modal analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., ¹H-NMR signals at δ 8.09 ppm for pyridine protons, δ 5.11 ppm for benzyloxy groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1553 for intermediates) .

- FTIR : Key functional groups (e.g., C=N stretching at 1596 cm⁻¹, aromatic C-H bending at 1261 cm⁻¹) .

- TLC : Monitor reaction progress using dichloromethane as the mobile phase .

Q. What safety protocols are critical when handling this compound derivatives?

While full toxicity data are unavailable, acute toxicity (Category 4 for oral/dermal/inhalation routes) mandates stringent precautions:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (e.g., ANSI-approved goggles) .

- Engineering controls : Fume hoods for aerosol mitigation.

- First-aid measures : Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for irritation .

Advanced Research Questions

Q. How do synthetic methodologies for this compound derivatives compare in yield and scalability?

A comparative analysis of methods reveals trade-offs:

Key considerations : Oxidative cyclization with NaOCl is optimal for small-scale R&D due to simplicity and low toxicity, while nitration suits large-scale production despite waste challenges .

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or HRMS data may arise from:

- Solvent effects : DMSO-d₆ shifts signals (e.g., residual solvent at δ 2.50 ppm in ¹H-NMR) .

- Isomeric impurities : Use preparative HPLC or column chromatography to isolate pure isomers.

- Dynamic processes : Variable temperature NMR to detect conformational changes (e.g., restricted rotation in aryl groups) .

Q. How can researchers mitigate the lack of ecotoxicological data for this compound?

Given the absence of persistence, bioaccumulation, or mobility data :

- Provisional assessments : Apply read-across models using structurally similar pyridines (e.g., 4-methylpyridine’s LC₅₀ for aquatic toxicity) .

- In silico tools : Predict logP (e.g., 2.8–3.1) and BCF (bioaccumulation factor) using EPI Suite or QSAR models.

- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202) .

Q. What mechanistic insights explain the regioselectivity of this compound functionalization?

Electrophilic substitution favors the para position on the pyridine ring due to:

- Electronic effects : Methoxy groups act as electron donors via resonance, directing nitration or halogenation to the 4-position.

- Steric hindrance : Bulky substituents (e.g., benzyloxy) disfavor ortho substitution .

Experimental validation : Isotopic labeling (e.g., ¹⁵N NMR) or computational DFT studies to map electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.